molecular formula C10H10N2O2S B11884027 Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate CAS No. 1194374-18-9

Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate

Cat. No.: B11884027
CAS No.: 1194374-18-9
M. Wt: 222.27 g/mol
InChI Key: ATWCWWHTHRMICU-UHFFFAOYSA-N
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Description

Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with ethyl 2-bromo-3-pyridinecarboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in solvents such as ethanol or dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate can be compared with other thienopyridine derivatives such as:

  • Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
  • 3-Aminothieno[2,3-b]pyridine-2-carboxamide

These compounds share similar core structures but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications.

Properties

CAS No.

1194374-18-9

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)7-8-6(15-9(7)11)4-3-5-12-8/h3-5H,2,11H2,1H3

InChI Key

ATWCWWHTHRMICU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1N=CC=C2)N

Origin of Product

United States

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